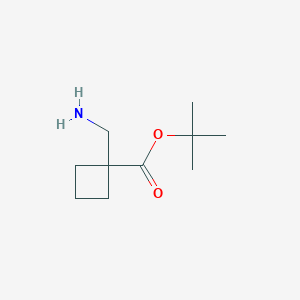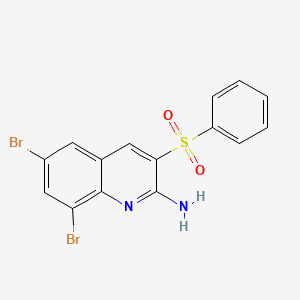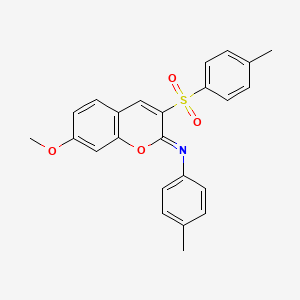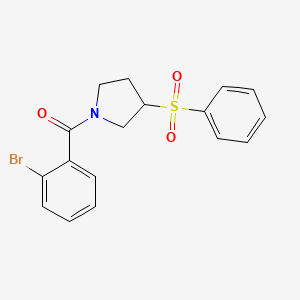![molecular formula C13H11Cl2N3 B2442353 2-(Chlorométhyl)-1-phénylimidazo[4,5-c]pyridine ; chlorhydrate CAS No. 2418703-75-8](/img/structure/B2442353.png)
2-(Chlorométhyl)-1-phénylimidazo[4,5-c]pyridine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride is a chemical compound that belongs to the class of imidazopyridines. It is characterized by the presence of a chloromethyl group attached to the imidazo[4,5-c]pyridine ring system, which is further substituted with a phenyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: The imidazo[4,5-c]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate amine or nitrile compound.
Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, which involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and toluene, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[4,5-c]pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted imidazo[4,5-c]pyridines, imidazo[4,5-c]pyridine N-oxides, and reduced imidazo[4,5-c]pyridine derivatives.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of DNA function, which is the basis for its potential antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the imidazo[4,5-c]pyridine core and phenyl group.
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride: Contains a methyl group instead of a phenyl group.
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride: Another methyl-substituted derivative.
Uniqueness
2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
Propriétés
IUPAC Name |
2-(chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3.ClH/c14-8-13-16-11-9-15-7-6-12(11)17(13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXNERLUIJCXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=C2CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/new.no-structure.jpg)
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)
![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)


![2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2442281.png)





![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)

